molecular formula C8H12F3N3 B11733865 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine

N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine

Cat. No.: B11733865
M. Wt: 207.20 g/mol
InChI Key: BIANAEGCOVKGQC-UHFFFAOYSA-N
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Description

Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a compound that features a trifluoromethyl group attached to a pyrazole ring The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with ethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by the addition of ethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both the ethylamine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12F3N3

Molecular Weight

207.20 g/mol

IUPAC Name

N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C8H12F3N3/c1-3-12-5-6-4-7(8(9,10)11)13-14(6)2/h4,12H,3,5H2,1-2H3

InChI Key

BIANAEGCOVKGQC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NN1C)C(F)(F)F

Origin of Product

United States

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